

A Comprehensive Technical Guide to 1-Phenylethyl Acetate (CAS 93-92-5)

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Compound of Interest		
Compound Name:	1-Phenylethyl acetate	
Cat. No.:	B1195265	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1-Phenylethyl acetate** (CAS 93-92-5), a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates critical information on its chemical and physical properties, safety and handling, synthesis and analytical protocols, and known biological activities. Particular emphasis is placed on providing detailed experimental methodologies and clear data presentation to support research and development activities.

Introduction

1-Phenylethyl acetate, also known as styralyl acetate or gardenol, is a carboxylic ester characterized by its pleasant, powerful, and green floral aroma reminiscent of gardenia.[1] It is found in various natural sources, including clove buds (Syzygium aromaticum), cocoa pulp, and grape hyacinth flowers.[2] Its utility extends beyond its organoleptic properties, serving as a valuable intermediate in organic synthesis and as an excipient in pharmaceutical formulations. [3][4] This guide aims to be a comprehensive resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties



1-Phenylethyl acetate is a colorless to pale yellow liquid.[4] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Chemical Properties

Property	Value Value	Reference(s)
CAS Number	93-92-5	[5]
Molecular Formula	C10H12O2	[5]
Molecular Weight	164.20 g/mol	[5]
IUPAC Name	1-phenylethyl acetate	[5]
Synonyms	Styrallyl acetate, Methyl phenyl carbinyl acetate, Gardenol	[1]
SMILES	CC(C1=CC=CC=C1)OC(=O)C	[5]
InChlKey	QUMXDOLUJCHOAY- UHFFFAOYSA-N	[5]

Table 2: Physical Properties

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	212 °C at 1013 hPa	[6]
Melting Point	-60 °C	[6]
Density	1.03 g/cm³ at 20 °C	[6]
Flash Point	91 °C	[6]
Refractive Index	n20/D 1.492 - 1.497	[4]
Solubility	Insoluble in water; soluble in organic solvents and oils	[1]
Vapor Pressure	0.203 mmHg at 25°C	[2]



Safety and Handling

1-Phenylethyl acetate is classified as a combustible liquid.[6] Appropriate safety precautions should be taken during handling and storage.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids	Category 4

Precautions for Safe Handling:

- Avoid contact with skin and eyes.
- Use in a well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Storage Conditions:

- Store in a cool, well-ventilated place.[6]
- · Keep container tightly closed.
- Recommended storage temperature: 2-30°C.[6]

Synthesis and Purification

1-Phenylethyl acetate can be synthesized through several methods, including chemical esterification and enzymatic kinetic resolution.

Chemical Synthesis: Esterification of 1-Phenylethanol

A common method for the synthesis of **1-phenylethyl acetate** is the esterification of **1-phenylethanol** with acetic anhydride or acetic acid, often in the presence of an acid catalyst.



Biocatalytic Synthesis: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for producing enantiomerically pure forms of **1-phenylethyl acetate**. This process typically involves the transesterification of racemic **1-phenylethanol** using a lipase in a non-aqueous solvent.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from a study on the synthesis of **1-phenylethyl acetate** using Novozym 435 lipase.[7]

Materials:

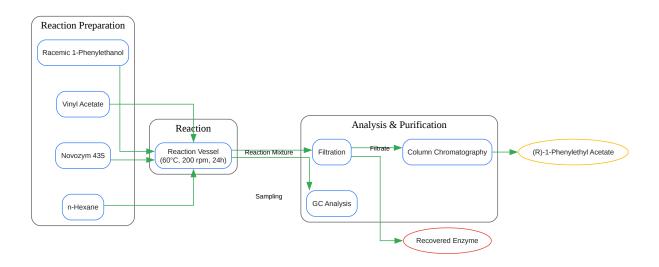
- Racemic 1-phenylethanol
- Vinyl acetate (acyl donor)
- Novozym 435 (immobilized Candida antarctica lipase B)
- n-Hexane (solvent)
- Shaker incubator

Procedure:

- To a sealed reaction vessel, add racemic 1-phenylethanol to a final concentration of 100 mmol/L in n-hexane.
- Add vinyl acetate to a final concentration of 500 mmol/L.
- Add Novozym 435 to a final concentration of 40 mg/mL.
- Incubate the reaction mixture at 60°C in a shaker incubator at 200 rpm for 24 hours.
- Monitor the reaction progress by taking samples at regular intervals and analyzing by gas chromatography.
- Upon completion, the enzyme can be recovered by filtration for reuse. The product, (R)-1phenylethyl acetate, can be purified from the reaction mixture using column



chromatography.



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Enzymatic Kinetic Resolution Workflow

Analytical Methods Gas Chromatography (GC)

GC is a standard method for the analysis of **1-phenylethyl acetate**, often used to monitor reaction progress and assess purity.

Experimental Protocol: Gas Chromatography Analysis

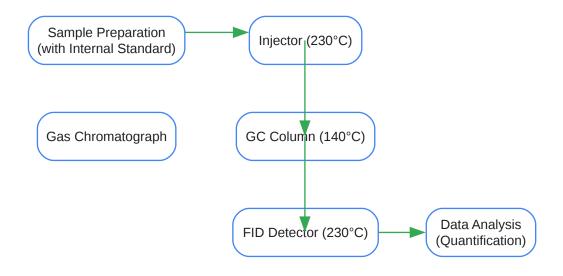
This protocol is based on conditions reported for the analysis of **1-phenylethyl acetate** synthesis.[8]

• Instrument: Gas chromatograph with a Flame Ionization Detector (FID).



- Column: KB-5 (30 m x 0.32 mm x 0.25 μm) or equivalent non-polar capillary column.
- · Carrier Gas: Nitrogen.
- Injector Temperature: 230°C.
- Detector Temperature: 230°C.
- Oven Temperature Program: Isothermal at 140°C.
- Injection Volume: 0.5 μL.
- Internal Standard: Benzyl alcohol.

Under these conditions, the approximate retention time for **1-phenylethyl acetate** is 2.99 minutes.[8]



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Gas Chromatography Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **1-phenylethyl acetate**.

¹H NMR (400 MHz, CDCl₃):

• δ 7.35-7.25 (m, 5H): Aromatic protons of the phenyl group.



- δ 5.88 (q, J=6.6 Hz, 1H): Methine proton (-CH).
- δ 2.05 (s, 3H): Methyl protons of the acetate group (-COCH₃).
- δ 1.53 (d, J=6.6 Hz, 3H): Methyl protons of the ethyl group (-CHCH₃).

¹³C NMR (101 MHz, CDCl₃):

- δ 170.3: Carbonyl carbon of the acetate group.
- δ 142.0: Quaternary aromatic carbon.
- δ 128.5, 127.8, 126.0: Aromatic carbons.
- δ 72.4: Methine carbon (-CH).
- δ 22.3: Methyl carbon of the ethyl group.
- δ 21.3: Methyl carbon of the acetate group.

Biological Activity and Metabolism Biological Role and Applications

1-Phenylethyl acetate is primarily recognized for its use as a fragrance and flavoring agent.[9] In the pharmaceutical industry, it can be used as a solvent or excipient in drug formulations, potentially aiding in the stability and absorption of active pharmaceutical ingredients.[4]

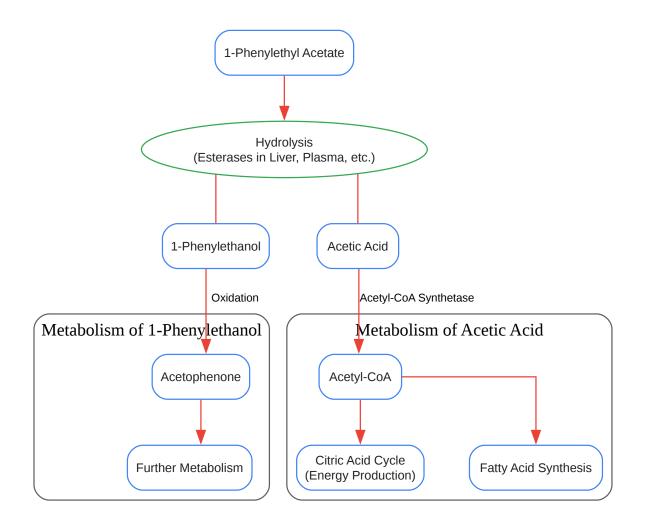
Metabolism

As an ester, **1-phenylethyl acetate** is expected to undergo hydrolysis in vivo, catalyzed by various esterases present in tissues such as the liver, plasma, and gastrointestinal tract.[10] This hydrolysis would yield **1-phenylethanol** and acetic acid.

- 1-Phenylethanol: This secondary alcohol is likely to be further metabolized, potentially through oxidation to acetophenone, followed by further degradation.
- Acetic Acid: The resulting acetate enters the body's central metabolism. It is converted to acetyl-CoA by acetyl-CoA synthetase, which can then enter the citric acid cycle for energy



production or be utilized in anabolic pathways such as fatty acid synthesis.[6]



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Proposed Metabolic Pathway of 1-Phenylethyl Acetate

To date, specific signaling pathways directly modulated by **1-phenylethyl acetate** have not been extensively reported in the scientific literature. Research into the biological effects of this compound, beyond its sensory properties and basic metabolic fate, represents an area for future investigation.

Conclusion

1-Phenylethyl acetate is a well-characterized compound with established applications and a growing body of scientific literature. This guide has summarized key technical data and



protocols relevant to researchers and professionals in the chemical and pharmaceutical sciences. While its synthesis and analytical characterization are well-documented, further research is warranted to fully elucidate its metabolic fate and potential pharmacological activities in humans.

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